Bis(chloromethyl)diethylsilane
Description
Bis(chloromethyl)diethylsilane is an organosilicon compound characterized by two chloromethyl (–CH₂Cl) groups and two ethyl (–C₂H₅) groups bonded to a central silicon atom. Chloromethyl groups confer electrophilic reactivity, enabling applications in crosslinking, polymer modification, and functionalization of silicon-based materials .
Properties
Molecular Formula |
C6H14Cl2Si |
|---|---|
Molecular Weight |
185.16 g/mol |
IUPAC Name |
bis(chloromethyl)-diethylsilane |
InChI |
InChI=1S/C6H14Cl2Si/c1-3-9(4-2,5-7)6-8/h3-6H2,1-2H3 |
InChI Key |
AXEPYLPFIMSVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCl)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts bis(chloromethyl)diethylsilane with structurally related chloromethylsilanes:
| Compound Name | Molecular Formula | Substituents on Si | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound* | C₆H₁₄Cl₂Si | 2 chloromethyl, 2 ethyl | ~197.2 (estimated) | Likely liquid; moderate reactivity |
| Bis(chloromethyl)dimethylsilane | C₄H₁₀Cl₂Si | 2 chloromethyl, 2 methyl | 143.09 | Density: 1.086 g/cm³; B.P.: 149°C |
| Dichlorobis(chloromethyl)silane | C₂H₄Cl₄Si | 2 chloromethyl, 2 chlorine | 197.94 | Higher reactivity due to Cl substituents |
| Chloromethylmethyldiethoxysilane | C₆H₁₅ClO₂Si | 1 chloromethyl, 1 methyl, 2 ethoxy | 182.72 | Lower reactivity; used in hydrolytically stable materials |
Reactivity and Functional Differences
- Electrophilic Reactivity : Chloromethyl groups in this compound are expected to exhibit thiol reactivity comparable to other chloromethyl ketones, enabling nucleophilic substitution or crosslinking reactions . Dichlorobis(chloromethyl)silane (C₂H₄Cl₄Si) shows enhanced reactivity due to electron-withdrawing Cl substituents, making it more aggressive in chloromethylation reactions .
- Hydrolytic Stability : Ethyl and ethoxy substituents (e.g., in chloromethylmethyldiethoxysilane) reduce hydrolysis rates compared to chlorine-substituted analogs, favoring applications requiring moisture resistance .
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